molecular formula C17H16N2OS2 B5867213 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B5867213
M. Wt: 328.5 g/mol
InChI Key: SAVLCLWXPZXIIH-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methyl Group: The methyl group at the 6-position can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Thioether Formation: The thioether linkage is formed by reacting the benzothiazole derivative with 4-methylthiophenol in the presence of a base such as sodium hydride or potassium carbonate.

    Acetamide Formation: The final step involves the acylation of the thioether derivative with chloroacetyl chloride or a similar reagent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Nitrated or halogenated benzothiazole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzothiazole derivatives.

    Medicine: Potential therapeutic agent for diseases where benzothiazole derivatives have shown efficacy, such as cancer, neurodegenerative diseases, and infections.

    Industry: As a precursor for the synthesis of materials with specific properties, such as dyes, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide depends on its specific application:

    Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzothiazole core is known to interact with various biological targets, leading to diverse pharmacological activities.

    Chemical Reactivity: The compound’s reactivity is influenced by the functional groups present, such as the thioether and acetamide groups, which can participate in various chemical reactions.

Comparison with Similar Compounds

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide can be compared with other benzothiazole derivatives:

    Similar Compounds: 2-aminobenzothiazole, 6-methylbenzothiazole, 2-(4-methylphenylthio)benzothiazole

    Uniqueness: The presence of both the thioether and acetamide groups in the same molecule may confer unique properties, such as enhanced biological activity or specific chemical reactivity, compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-11-3-6-13(7-4-11)21-10-16(20)19-17-18-14-8-5-12(2)9-15(14)22-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVLCLWXPZXIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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